4-Chloro-4-methyl-1,2-dithiolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4-methyl-1,2-dithiolan-3-one is an organic compound belonging to the class of 1,2-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of a chlorine and a methyl group on the ring makes this compound unique in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-4-methyl-1,2-dithiolan-3-one can be synthesized through the reaction of 4-chloro-4-methyl-1,2-dithiolane with an oxidizing agent. The reaction typically involves the use of a Lewis acid catalyst to facilitate the formation of the dithiolanone ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-4-methyl-1,2-dithiolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding dithiolane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted dithiolanones.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4-methyl-1,2-dithiolan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carbonyl compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur-containing structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-chloro-4-methyl-1,2-dithiolan-3-one involves its interaction with biological molecules through its reactive sulfur atoms. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithiolane: Lacks the chlorine and methyl groups, resulting in different reactivity and applications.
4-Methyl-1,2-dithiolane: Similar structure but without the chlorine atom, leading to different chemical behavior.
4-Chloro-1,2-dithiolane: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
4-Chloro-4-methyl-1,2-dithiolan-3-one is unique due to the presence of both chlorine and methyl groups on the dithiolanone ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
21083-32-9 |
---|---|
Molekularformel |
C4H5ClOS2 |
Molekulargewicht |
168.7 g/mol |
IUPAC-Name |
4-chloro-4-methyldithiolan-3-one |
InChI |
InChI=1S/C4H5ClOS2/c1-4(5)2-7-8-3(4)6/h2H2,1H3 |
InChI-Schlüssel |
DHJSLSSSJWKLGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CSSC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.